1-Ethyl-1,7-diazaspiro[4.4]nonane
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Overview
Description
1-Ethyl-1,7-diazaspiro[44]nonane is a heterocyclic compound featuring a spiro structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1,7-diazaspiro[4.4]nonane typically involves the reaction of ethylamine with a suitable precursor, such as a spirocyclic ketone or aldehyde. One common method involves the condensation of ethylamine with a spirocyclic ketone under acidic conditions, followed by reduction to yield the desired product . Another approach involves the cyclization of a linear precursor containing ethylamine and a suitable leaving group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-Ethyl-1,7-diazaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethyl-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets . This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1,7-diazaspiro[3.5]nonane: Similar structure but with a different ring size.
1,3,7-Triazaspiro[4.4]nonane: Contains an additional nitrogen atom in the ring.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Contains a tert-butyl group and a carboxylate functional group.
Uniqueness
1-Ethyl-1,7-diazaspiro[44]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-ethyl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C9H18N2/c1-2-11-7-3-4-9(11)5-6-10-8-9/h10H,2-8H2,1H3 |
InChI Key |
QDMUHBMEXAULGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC12CCNC2 |
Origin of Product |
United States |
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